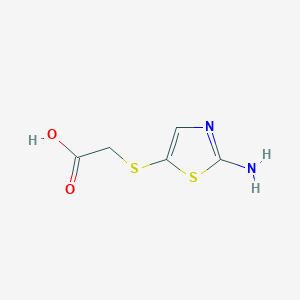
2-((2-Aminothiazol-5-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Aminothiazol-5-yl)thio)acetic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Aminothiazol-5-yl)thio)acetic acid typically involves the reaction of 2-aminothiazole with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-((2-Aminothiazol-5-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((2-Aminothiazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and ligand for biological receptors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-((2-Aminothiazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-(2-Aminothiazol-4-yl)acetic acid: Another derivative with comparable properties.
2-(2-Aminothiazol-5-yl)acetic acid: A closely related compound with slight structural differences.
Uniqueness: 2-((2-Aminothiazol-5-yl)thio)acetic acid stands out due to the presence of the thioether linkage, which imparts unique chemical reactivity and biological activity. This structural feature enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C5H6N2O2S2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H6N2O2S2/c6-5-7-1-4(11-5)10-2-3(8)9/h1H,2H2,(H2,6,7)(H,8,9) |
InChI Key |
VUDDBIZJIUADAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















